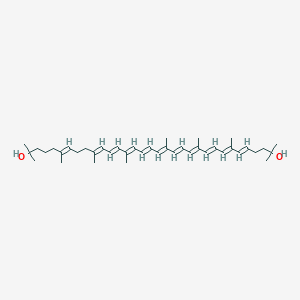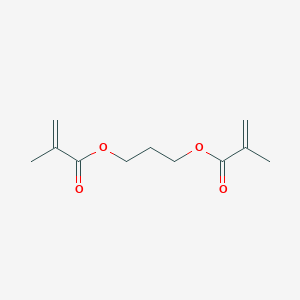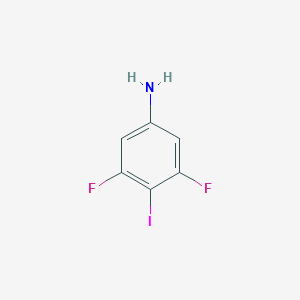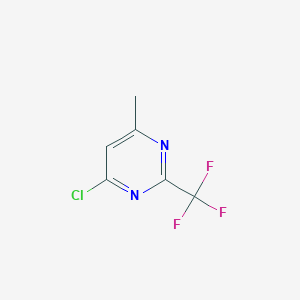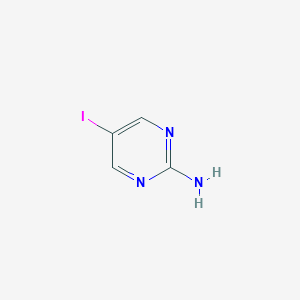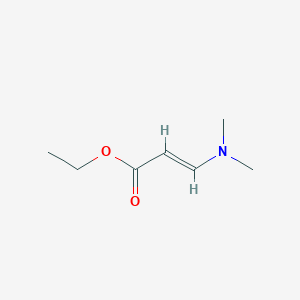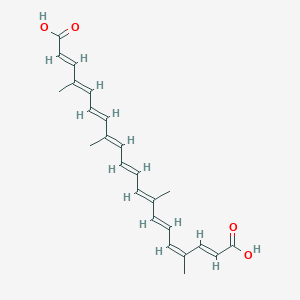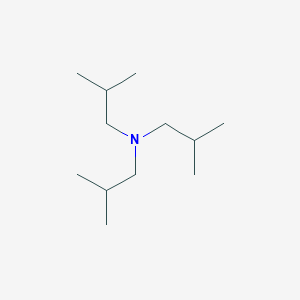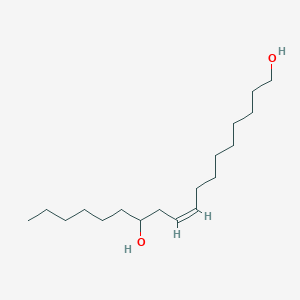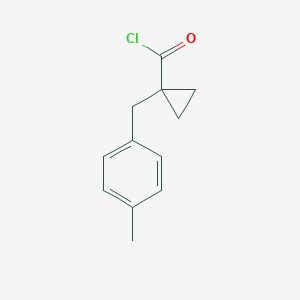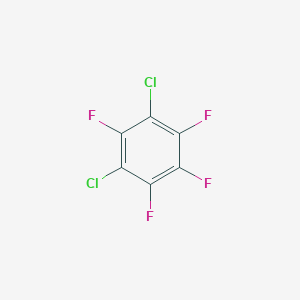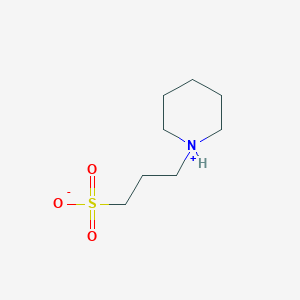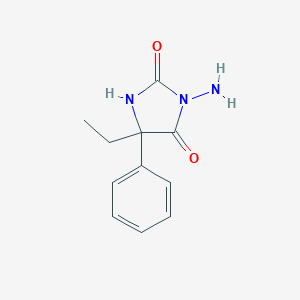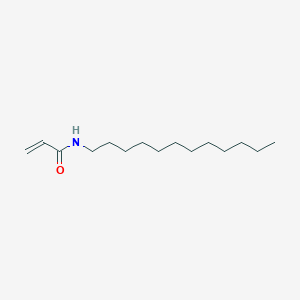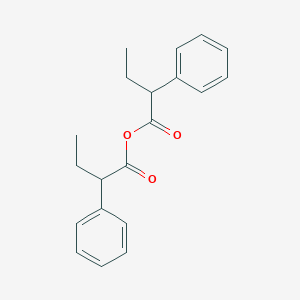
2-Phenylbutyric acid anhydride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, involves highly diastereoselective cyanohydrin formation, showcasing the intricacies of producing structurally complex derivatives for pharmaceutical applications (Shibata, Itoh, & Terashima, 1998). Another method describes the enantioselective reduction of α-ketoacid to produce (R)-2-Hydroxy-4-phenylbutyric acid, a precursor for Angiotensin Converting Enzyme (ACE) inhibitors, highlighting various chemical and biochemical approaches (Schmidt et al., 1992).
Molecular Structure Analysis
Activated amino acids and their derivatives, including structures related to 2-Phenylbutyric acid anhydride, provide insights into the molecular conformation and interactions crucial for synthesis and application. For instance, the study of [α-(Phthalimido)isobutyric] anhydride reveals significant nonplanarity and type a (trans-trans) conformation (Valle, Toniolo, & Jung, 1986).
Chemical Reactions and Properties
The dehydrative condensation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid, involving carboxylic acids and amines, underscores the role of 2-Phenylbutyric acid anhydride in amidation reactions. The ortho-substituent of boronic acid significantly influences the reaction, accelerating amidation and hinting at the complex chemical behavior of related compounds (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
The synthesis and structural elucidation of compounds like 2-Phenylbutyric acid based organotin(IV) carboxylates reveal their physical properties, including crystalline geometry and potential for biological applications. These insights are crucial for understanding the compound's behavior in various conditions and applications (Naz et al., 2020).
Chemical Properties Analysis
The study of the biosynthesis of mustard oil glucosides from 3-benzylmalic acid, leading to the formation of 2-amino-4-phenylbutyric acid, sheds light on the chemical properties and synthetic pathways of related compounds in biological systems. This demonstrates the natural occurrence and synthesis of complex molecules from simpler precursors (Underhill, 1968).
Applications De Recherche Scientifique
Synthesis of HIV Protease Inhibitors : (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was synthesized with a focus on diastereoselective cyanohydrin formation, showcasing its pharmaceutical application (Shibata, Itoh, & Terashima, 1998).
Production of Angiotensin Converting Enzyme (ACE) Inhibitors : (R)-2-Hydroxy-4-phenylbutyric acid, a precursor for ACE inhibitors, was synthesized via various chemical and biochemical methods, including enzymatic reduction and microbial transformation, demonstrating its significance in cardiovascular medication production (Schmidt et al., 1992).
Enantiomer-Differentiating Acylation : The acylation of α-substituted benzylamine with (S)-2-phenylbutyric acid anhydride in organic and aqueous media was explored, revealing insights into chiral recognition in pharmaceutical synthesis (HirakiYuji & TaiAkira, 1982).
Catalysis in Dehydrative Condensation : 2,4-Bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative amidation between carboxylic acids and amines, indicating its potential in synthetic chemistry and peptide synthesis (Wang, Lu, & Ishihara, 2018).
Preparation of ACEI Medicines : The synthesis of 2-oxo-4-phenylbutyric acid (OPBA) from benzaldehyde was studied for its role as a prochiral intermediate in the production of ACEI medicines, further emphasizing its pharmaceutical importance (Yun, 2004).
High-Speed Counter-Current Chromatographic Separation : A study on the preparative separation of 2-phenylbutyric acid enantiomers demonstrated the potential of this compound in advanced separation technologies (Zhang et al., 2017).
Antibacterial Action and Hemolysis Studies : 2-Phenylbutyric acid-based organotin (IV) complexes were synthesized and evaluated for their antibacterial action against plant pathogens and their potential in hemolysis studies, highlighting its applications in biotechnology and agriculture (Naz et al., 2020).
Chemical Chaperone for UPR : 4‐Phenylbutyric acid analogues were synthesized and evaluated as potent chemical chaperones, demonstrating potential in treating conditions related to the accumulation of unfolded proteins in cells (Zhang et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-phenylbutanoyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-17(15-11-7-5-8-12-15)19(21)23-20(22)18(4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVCQWBTTHDUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC(=O)C(CC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934362 | |
| Record name | 2-Phenylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutyric acid anhydride | |
CAS RN |
1519-21-7 | |
| Record name | Benzeneacetic acid, α-ethyl-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutyric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutyric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



